molecular formula C17H13Br3N2O4 B3856633 methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate CAS No. 5476-00-6

methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B3856633
CAS No.: 5476-00-6
M. Wt: 549.0 g/mol
InChI Key: OUXCYCJLWBINHE-ODCIPOBUSA-N
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Description

Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate is a hydrazone derivative featuring a methyl benzoate core substituted with an (E)-configured azomethine (C=N) bond. The hydrazinylidene group is linked to a 2,4,6-tribromophenoxyacetyl moiety, which introduces steric bulk and electronic effects due to the three bromine atoms. This compound’s structure is analogous to other aryl hydrazones but distinguished by its unique halogenation pattern and phenoxyacetate functionalization. The E configuration of the azomethine bond is critical for molecular rigidity and intermolecular interactions, as observed in related hydrazone derivatives .

Properties

IUPAC Name

methyl 4-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br3N2O4/c1-25-17(24)11-4-2-10(3-5-11)8-21-22-15(23)9-26-16-13(19)6-12(18)7-14(16)20/h2-8H,9H2,1H3,(H,22,23)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXCYCJLWBINHE-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416856
Record name AC1NSU03
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-00-6
Record name AC1NSU03
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4,6-tribromophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with methyl 4-formylbenzoate under acidic conditions to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The bromine atoms in the tribromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The presence of the tribromophenoxy group enhances its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural motifs with several analogs:

  • Hydrazinylidene-methyl benzoate backbone: Common in compounds like methyl 4-[(E)-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}hydrazono)methyl]benzoate (), which replaces the tribromophenoxy group with a pyrimidinylthio substituent.
  • Halogenated derivatives: describes methyl benzoate analogs with 4-bromo- (VI, m.p. 122°C) and 4-iodophenyl (VII, m.p. 131°C) hydrazinylidene groups. The target compound’s 2,4,6-tribromophenoxy group introduces greater steric hindrance and electron-withdrawing effects compared to mono-halogenated analogs .
  • Phenoxyacetyl vs. benzoyl hydrazides: Compounds in (e.g., derivatives 16–19) feature benzoyl hydrazides with thiazolidinone rings, contrasting with the tribromophenoxyacetyl group in the target compound. This difference likely impacts biological activity and solubility .

Physicochemical Properties

Key physicochemical comparisons are summarized in Table 1:

Compound Name / ID Substituent(s) Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound 2,4,6-Tribromophenoxyacetyl ~551.8* Not reported Hydrazinylidene, benzoate
VI () 4-Bromophenyl ~350.2† 122 Hydrazinylidene, benzoate
VII () 4-Iodophenyl ~397.1† 131 Hydrazinylidene, benzoate
Compound 16 () 3-Chlorobenzoyl, thiazolidinone ~460.9 220–222 Benzoyl hydrazide, thiazolidinone
Methyl 4-[(E)-...]benzoate () Pyrimidinylthio 358.4 Not reported Hydrazinylidene, pyrimidinylthio

*Estimated based on formula (C₁₇H₁₂Br₃N₂O₄); †Calculated from molecular formulas in .

Key Observations :

  • The target compound’s bromine-rich substituent increases molecular weight significantly compared to mono-halogenated analogs (e.g., VI and VII).
  • Higher halogen content (e.g., iodine in VII) correlates with elevated melting points, suggesting that the target compound may exhibit a higher melting point than VI due to increased halogenation and molecular symmetry .

Spectroscopic Characterization

  • NMR Data: The target compound’s ¹H NMR would likely show aromatic proton signals near δ 7.5–8.5 ppm (similar to VI and VII in ) and a singlet for the tribromophenoxy group’s equivalent protons. The azomethine proton (C=N) typically resonates at δ 8.0–8.5 ppm in E-configured hydrazones, as seen in . Methyl benzoate protons (OCH₃) appear as a singlet near δ 3.8–3.9 ppm across analogs .
  • Mass Spectrometry :

    • HRMS would confirm the molecular ion peak at m/z 550.8 (for C₁₇H₁₂Br₃N₂O₄⁺), with fragmentation patterns dominated by bromine isotope clusters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate
Reactant of Route 2
methyl 4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]benzoate

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